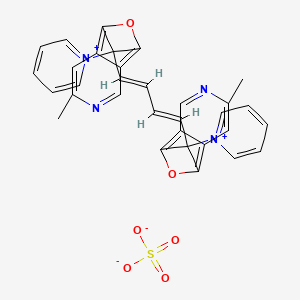
1,1'-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate is a complex organic compound with a unique structure that includes benzoxazole and pyridinium moieties linked by a butadiene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate typically involves multi-step organic reactions. One common method includes the reaction of 1,3-butadiene with 5-methyl-2,6-benzoxazole derivatives under controlled conditions to form the intermediate compound. This intermediate is then reacted with pyridinium salts to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and purifications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium dichloride: Similar structure but with chloride ions instead of sulphate.
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium dichloride: Another similar compound with slight variations in the substituents.
Uniqueness
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate is unique due to its specific combination of benzoxazole and pyridinium moieties linked by a butadiene bridge. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
93982-37-7 |
|---|---|
Molecular Formula |
C32H24N4O6S |
Molecular Weight |
592.6 g/mol |
IUPAC Name |
5-methyl-10-[(1E,3E)-4-(5-methyl-10-pyridin-1-ium-1-yl-9-oxa-4-azatricyclo[6.1.1.02,7]deca-1,3,5,7-tetraen-10-yl)buta-1,3-dienyl]-10-pyridin-1-ium-1-yl-9-oxa-4-azatricyclo[6.1.1.02,7]deca-1,3,5,7-tetraene;sulfate |
InChI |
InChI=1S/C32H24N4O2.H2O4S/c1-21-17-23-25(19-33-21)29-31(27(23)37-29,35-13-7-3-8-14-35)11-5-6-12-32(36-15-9-4-10-16-36)28-24-18-22(2)34-20-26(24)30(32)38-28;1-5(2,3)4/h3-20H,1-2H3;(H2,1,2,3,4)/q+2;/p-2/b11-5+,12-6+; |
InChI Key |
BXLDNNURRAMKDY-JPAPVDFESA-L |
Isomeric SMILES |
CC1=CC2=C3OC(=C2C=N1)C3([N+]4=CC=CC=C4)/C=C/C=C/C5(C6=C7C(=C5O6)C=C(N=C7)C)[N+]8=CC=CC=C8.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC1=CC2=C3C(C(=C2C=N1)O3)(C=CC=CC4(C5=C6C=C(N=CC6=C4O5)C)[N+]7=CC=CC=C7)[N+]8=CC=CC=C8.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















